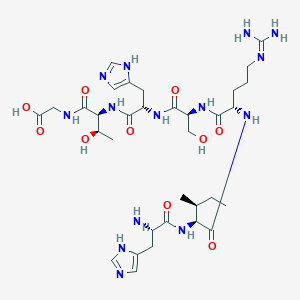
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, including histidine, isoleucine, ornithine, serine, threonine, and glycine. The presence of the diaminomethylidene group in the ornithine residue adds to its complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler amines.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic uses, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, enhancing the peptide’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine .
- L-Serine, L-methionyl-L-histidyl-L-isoleucyl-L-arginyl-L-leucyl .
Uniqueness
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
511245-92-4 |
|---|---|
Molecular Formula |
C33H54N14O10 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H54N14O10/c1-4-16(2)25(46-27(52)20(34)8-18-10-37-14-41-18)32(57)43-21(6-5-7-39-33(35)36)28(53)45-23(13-48)30(55)44-22(9-19-11-38-15-42-19)29(54)47-26(17(3)49)31(56)40-12-24(50)51/h10-11,14-17,20-23,25-26,48-49H,4-9,12-13,34H2,1-3H3,(H,37,41)(H,38,42)(H,40,56)(H,43,57)(H,44,55)(H,45,53)(H,46,52)(H,47,54)(H,50,51)(H4,35,36,39)/t16-,17+,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
KQFZYWQYMYFQNX-PVSKZQDESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















